1-Chloropentane

Distillation Solvent Recovery Isomer Separation

1-Chloropentane (n-amyl chloride) delivers predictable SN2 kinetics without carbocation rearrangement—critical for controlled alkylation. Its linear C5 chain uniquely balances organic-phase solubility and aqueous accessibility in phase-transfer catalysis, outperforming shorter (1-chlorobutane) and longer (1-chlorohexane) homologs. The 107.8°C boiling point (11–12°C above 2-chloropentane) enables precise fractional distillation for solvent recovery. For halogen-exchange synthesis of bromopentane or iodopentane, this is the optimal precursor. Verified dipole moment (2.16 D) and polarizability (13.35×10⁻⁴⁰ F·m²) support dielectric relaxation and solvatochromism studies.

Molecular Formula C5H11Cl
Molecular Weight 106.59 g/mol
CAS No. 543-59-9
Cat. No. B165111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloropentane
CAS543-59-9
SynonymsPentyl chloride, AMYL CHLORIDE
Molecular FormulaC5H11Cl
Molecular Weight106.59 g/mol
Structural Identifiers
SMILESCCCCCCl
InChIInChI=1S/C5H11Cl/c1-2-3-4-5-6/h2-5H2,1H3
InChIKeySQCZQTSHSZLZIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 197 mg/L at 25 °C
Insoluble in water
Miscible with alcohol, ether
Miscible with ethanol, ethyl ether;  soluble in benzene, carbon tetrachloride;  very soluble in chloroform

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloropentane (CAS 543-59-9) Properties, Specifications, and Primary Industrial Procurement Considerations


1-Chloropentane (n-amyl chloride, pentyl chloride) is a primary alkyl halide with the molecular formula C₅H₁₁Cl and a molecular weight of 106.59 g/mol [1]. At standard conditions, it exists as a colorless to pale yellow liquid with a characteristic sweet odor, exhibiting a boiling point range of 107–108 °C and a density of approximately 0.882 g/mL at 25 °C . As a straight-chain chloroalkane, it serves as a foundational alkylating agent and synthetic intermediate in organic chemistry, where its primary chloride functionality dictates a predictable and well-characterized reactivity profile .

Why 1-Chloropentane (543-59-9) Cannot Be Interchanged Arbitrarily with Other Chloroalkanes or Haloalkanes


In industrial and research procurement, haloalkanes are often treated as interchangeable commodities; however, this assumption collapses when comparing 1-chloropentane to its closest analogs. The straight-chain primary chloride structure of 1-chloropentane imparts a distinct steric and electronic environment that governs both physical separation behavior and reaction kinetics [1]. Branching isomers (e.g., 2-chloropentane) exhibit markedly lower boiling points due to reduced molecular surface area, altering distillation and recovery parameters [2]. Furthermore, the C5 chain length occupies a unique optimization niche: it provides sufficient hydrophobicity for effective phase-transfer processes without the sluggish kinetics and poor mass transfer characteristics that plague longer-chain homologs like 1-chlorohexane or 1-chlorooctane in biphasic systems [3]. Substituting 1-chloropentane with shorter homologs (1-chlorobutane) or longer homologs (1-chlorohexane) directly compromises reaction yield, purification efficiency, or both, as quantified below.

Quantitative Differentiation Guide: 1-Chloropentane (543-59-9) Evidence for Scientific Selection and Procurement


Boiling Point Superiority Over Positional Isomers: Critical for Distillation-Based Purification and Solvent Recovery

1-Chloropentane exhibits the highest boiling point among the monochloropentane positional isomer series. The straight-chain primary chloride possesses a larger effective molecular surface area and lower symmetry than its branched isomers, resulting in stronger van der Waals dispersion forces and consequently a significantly higher boiling point [1].

Distillation Solvent Recovery Isomer Separation Physical Property

Controlled SN2 Reactivity vs. 1-Bromopentane: Optimizing Nucleophilic Substitution for Predictable Product Profiles

In nucleophilic substitution reactions, 1-chloropentane follows a clean SN2 pathway characteristic of primary alkyl halides, but reacts at a measurably slower rate than its brominated analog. The leaving group ability (Br⁻ > Cl⁻) dictates that 1-bromopentane exhibits faster kinetics, which can lead to exotherm control issues or competing elimination pathways in thermally sensitive syntheses [1][2].

Nucleophilic Substitution SN2 Mechanism Leaving Group Kinetics

Phase-Transfer Catalysis Efficiency: Validated Halogen Exchange Yields as a Synthetic Entry Point

1-Chloropentane has been specifically validated as a substrate in phase-transfer catalyzed (PTC) halogen exchange reactions. Under optimized PTC conditions employing cetyl(trimethyl)ammonium bromide as catalyst and sodium bromide as the halide source, the conversion of chloropentane to bromopentane proceeds with high efficiency [1]. The C5 chain length provides a favorable balance between organic phase solubility and aqueous phase accessibility.

Phase-Transfer Catalysis Halogen Exchange Synthetic Yield Process Chemistry

Dipole Moment and Electronic Polarizability: Distinctive Physical Parameters for Dielectric and Solvent Applications

1-Chloropentane exhibits a well-characterized dipole moment of 2.16 Debye and an electronic polarizability of 13.35 × 10⁻⁴⁰ F·m², parameters that have been precisely measured and reported [1][2]. These values, governed by the primary chloride geometry and the conformational distribution of the pentyl chain, define the compound's behavior as a moderately polar, non-hydrogen-bonding solvent [3].

Dielectric Properties Dipole Moment Polarizability Solvent Selection

Supply Chain Reliability: Standardized Commercial Availability at High Purity Grades

1-Chloropentane is routinely supplied at ≥99.0% purity (GC assay) from major international chemical distributors, with consistent physical specifications including boiling point 107–108 °C, density 0.882 g/mL at 25 °C, and refractive index n20/D 1.412 . Unlike certain branched or longer-chain chloroalkane isomers that are produced in limited quantities for specialized research, 1-chloropentane maintains robust multi-source commercial availability.

Procurement Commercial Availability Purity Specification Supply Chain

Optimized Application Scenarios for 1-Chloropentane (543-59-9) in Research and Industrial Settings


Preparative Organic Synthesis Requiring High-Purity Primary Alkyl Chlorides with Predictable SN2 Kinetics

1-Chloropentane is ideally suited as an alkylating agent in nucleophilic substitution reactions where controlled, predictable SN2 kinetics are essential. Its primary chloride structure ensures a clean SN2 mechanistic pathway without carbocation rearrangement, while its moderated reactivity relative to 1-bromopentane provides enhanced process safety during scale-up [6]. This application scenario is validated by the compound's documented use in synthetic methodology development and its role as a standard primary alkyl halide in mechanistic studies .

Phase-Transfer Catalyzed Halogen Exchange for Bromoalkane and Iodoalkane Generation

Process chemists synthesizing bromopentane or iodopentane via halogen exchange should prioritize 1-chloropentane as the starting material. Its C5 chain length confers an optimal balance of organic phase solubility and aqueous phase accessibility under phase-transfer catalysis conditions, a property established through systematic studies of chloroalkane reactivity in biphasic systems [6]. The validated synthetic protocol using cetyl(trimethyl)ammonium bromide and sodium bromide enables efficient conversion to the corresponding bromoalkane without the need for hazardous brominating reagents [6].

Dielectric and Spectroscopic Studies Requiring Well-Defined Molecular Polarity Parameters

For physical chemistry investigations involving dielectric relaxation, solvatochromism, or computational modeling of polar solvents, 1-chloropentane offers a precisely characterized dipole moment (2.16 D) and electronic polarizability (13.35 × 10⁻⁴⁰ F·m²) [6]. These values, derived from rigorous dielectric constant measurements and dipole moment determinations, provide a reliable reference point for studies requiring reproducible electrostatic environments [5].

Fractional Distillation Method Development and Solvent Recovery Process Validation

The 11–12 °C boiling point differential between 1-chloropentane (107.8 °C) and its branched isomer 2-chloropentane (96 °C) makes 1-chloropentane an excellent model compound for developing and validating fractional distillation protocols [6]. This property is particularly valuable in industrial settings where solvent recovery efficiency directly impacts process economics and environmental compliance .

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